molecular formula C11H13N B14263368 Benzenamine, 2-(1-cyclopenten-1-yl)- CAS No. 138850-22-3

Benzenamine, 2-(1-cyclopenten-1-yl)-

Cat. No.: B14263368
CAS No.: 138850-22-3
M. Wt: 159.23 g/mol
InChI Key: VPQYYBAYDFJLTG-UHFFFAOYSA-N
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Description

Benzenamine, 2-(1-cyclopenten-1-yl)-: is an organic compound with the molecular formula C₁₁H₁₃N. It is a derivative of benzenamine (aniline) where a cyclopentenyl group is attached to the second position of the benzene ring. This compound is of interest due to its unique structure, which combines the aromatic properties of benzenamine with the cyclic characteristics of cyclopentene.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-(1-cyclopenten-1-yl)- typically involves the reaction of benzenamine with cyclopentenone under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where benzenamine is reacted with cyclopentenone in the presence of a palladium catalyst and a base. This reaction proceeds through a series of steps including oxidative addition, migratory insertion, and reductive elimination to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities .

Chemical Reactions Analysis

Types of Reactions: Benzenamine, 2-(1-cyclopenten-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Benzenamine, 2-(1-cyclopenten-1-yl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology and Medicine: Its structural features may contribute to the development of drugs with specific biological activities, such as enzyme inhibitors or receptor modulators .

Industry: In the industrial sector, Benzenamine, 2-(1-cyclopenten-1-yl)- can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of Benzenamine, 2-(1-cyclopenten-1-yl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyclopentenyl group may enhance the compound’s binding affinity and selectivity, leading to more potent biological effects .

Comparison with Similar Compounds

Uniqueness: Benzenamine, 2-(1-cyclopenten-1-yl)- is unique due to the presence of both an aromatic benzene ring and a cyclopentenyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications .

Properties

CAS No.

138850-22-3

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

2-(cyclopenten-1-yl)aniline

InChI

InChI=1S/C11H13N/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h3-5,7-8H,1-2,6,12H2

InChI Key

VPQYYBAYDFJLTG-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)C2=CC=CC=C2N

Origin of Product

United States

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